(3,3-Diphenylallyl)triphenylphosphonium bromide
Overview
Description
(3,3-Diphenylallyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C33H28BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a (3,3-diphenylallyl) moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenylallyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3,3-diphenylallyl) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from suitable solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,3-Diphenylallyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can undergo addition reactions with electrophiles due to the presence of the allyl group[][3].
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, alkoxides, and amines. Reactions are typically carried out in polar solvents like ethanol or methanol, under mild to moderate temperatures[4][4].
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts .
Scientific Research Applications
(3,3-Diphenylallyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.
Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3,3-Diphenylallyl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the allyl moiety to nucleophilic sites, leading to various chemical transformations. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but with a bromopropyl group instead of a diphenylallyl group.
(4-Bromobutyl)triphenylphosphonium bromide: Contains a bromobutyl group, differing in the length of the carbon chain.
Methyltriphenylphosphonium bromide: Features a methyl group, making it less bulky compared to the diphenylallyl group.
Uniqueness
(3,3-Diphenylallyl)triphenylphosphonium bromide is unique due to the presence of the diphenylallyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective .
Properties
IUPAC Name |
3,3-diphenylprop-2-enyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28P.BrH/c1-6-16-28(17-7-1)33(29-18-8-2-9-19-29)26-27-34(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32;/h1-26H,27H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOPYYQCWIFCHH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948058 | |
Record name | (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25201-67-6 | |
Record name | NSC135741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-DIPHENYL-ALLYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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